8-bromo-4-chloro-3-nitro-1,6-naphthyridine
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Overview
Description
8-bromo-4-chloro-3-nitro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the naphthyridine core.
Preparation Methods
The synthesis of 8-bromo-4-chloro-3-nitro-1,6-naphthyridine involves several steps. One common method includes the bromination, chlorination, and nitration of the naphthyridine ring. The reaction conditions typically involve the use of bromine, chlorine, and nitric acid as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
8-bromo-4-chloro-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include arylboronic acids for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-bromo-4-chloro-3-nitro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticancer, anti-HIV, and antimicrobial agents due to its pharmacological properties.
Biological Studies: The compound is used in studies related to its biological activity and mechanism of action.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-4-chloro-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-bromo-4-chloro-3-nitro-1,6-naphthyridine can be compared with other similar compounds, such as:
1,5-naphthyridines: These compounds have similar biological activities but differ in their chemical structure and reactivity.
1,8-naphthyridines: These compounds also share similar properties but have different substitution patterns on the naphthyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2092587-25-0 |
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Molecular Formula |
C8H3BrClN3O2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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